3,5-dichloro-4-ethoxy-N-[3-(4-morpholinyl)propyl]benzamide
Overview
Description
3,5-dichloro-4-ethoxy-N-[3-(4-morpholinyl)propyl]benzamide is a useful research compound. Its molecular formula is C16H22Cl2N2O3 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.1007480 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research on similar compounds has focused on the synthesis of novel chemical entities with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the chemical versatility and potential therapeutic applications of benzamide derivatives (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). These compounds were evaluated for their cyclooxygenase inhibition, showing significant analgesic and anti-inflammatory activities, which suggests the broader applicability of similar benzamide derivatives in developing new pharmaceutical agents.
Gastroprokinetic Agents
Another area of application is in the development of gastroprokinetic agents. Compounds like 4-amino-5-chloro-2-ethoxybenzamides bearing six- and seven-membered heteroalicycles have been synthesized and evaluated for their potential as gastroprokinetic agents, indicating the role of similar benzamide derivatives in enhancing gastric emptying activity (T. Morie, S. Kato, H. Harada, N. Yoshida, I. Fujiwara, J. Matsumoto, 1995). The study highlights the importance of the structural configuration of benzamide derivatives in determining their biological activity and potential therapeutic applications.
Photocatalytic Degradation
In the field of environmental science, related compounds have been used to study the photocatalytic degradation of organic pollutants. Research on the photodecomposition of propyzamide, a similar compound, using TiO2-loaded adsorbent supports, underscores the potential of benzamide derivatives in environmental remediation processes (T. Torimoto, Shigeyoshi Ito, and Susumu Kuwabata, H. Yoneyama, 1996). This suggests that compounds like 3,5-dichloro-4-ethoxy-N-[3-(4-morpholinyl)propyl]benzamide could potentially be explored for their efficacy in similar applications.
Properties
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(3-morpholin-4-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-2-23-15-13(17)10-12(11-14(15)18)16(21)19-4-3-5-20-6-8-22-9-7-20/h10-11H,2-9H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAOAUHQAVUUDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCCCN2CCOCC2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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